molecular formula C9H10N4O2 B1475392 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1888790-39-3

6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1475392
CAS RN: 1888790-39-3
M. Wt: 206.2 g/mol
InChI Key: IKHLAKGOTDOGSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines, including 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, involves various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .


Chemical Reactions Analysis

Pyrimidines, including this compound, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Chemical Structure and Synthesis

  • The chemistry of substituted pyrazolo[1,5-a] pyrimidines, including 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, involves complex reactions and structural corrections based on spectroscopy analyses. For example, the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate leads to specific condensation products, whose structures are confirmed by NMR spectroscopy and independent synthesis (Chimichi et al., 1993).

X-Ray Analysis

  • X-ray analysis is crucial in determining the molecular structure of compounds related to this compound. For instance, the structural analysis of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, a closely related compound, was performed to confirm its molecular structure (Clayton et al., 1980).

Biological Activities

  • Syntheses of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, analogs of naturally occurring modified nucleic acid bases, have been explored. These syntheses involve converting 4-aminopyrazolo[3,4-d]pyrimidine into various intermediates, demonstrating the compound's potential in biological applications (Hong et al., 1976).

Nanocatalysis in Synthesis

  • The use of aluminate sulfonic acid nanocatalyst in the synthesis of pyrido[2,3-d]pyrimidinones demonstrates the role of nanotechnology in facilitating chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives (Abdelrazek et al., 2019).

Pharmaceutical Applications

  • Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as benzodiazepine receptor ligands, indicating their relevance in pharmaceutical research (Bruni et al., 1994).

C-C Recyclizations

  • The chemical behavior of this compound in C-C recyclization reactions reveals its versatility in organic synthesis, leading to the formation of various cyclic and noncyclic compounds (Danagulyan et al., 2011).

Future Directions

Pyrimidines, including 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, hold immense potential in scientific research. Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-6-7(9(14)15)8-11-3-5(10)4-13(8)12-6/h3-4H,2,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLAKGOTDOGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(C=NC2=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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